An In-depth Technical Guide to the Physical and Chemical Properties of Tefluthrin-d5
An In-depth Technical Guide to the Physical and Chemical Properties of Tefluthrin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Tefluthrin-d5, a deuterated isotopologue of the pyrethroid insecticide Tefluthrin. This document is intended to be a valuable resource for professionals in research and development who utilize Tefluthrin-d5 as an internal standard or for other analytical applications.
Chemical Identity and Physical Properties
Tefluthrin-d5 is a synthetic pyrethroid, a class of insecticides that mimic the structure and properties of the naturally occurring insecticide pyrethrin.[1] The deuterium labeling in Tefluthrin-d5 makes it an ideal internal standard for quantitative analysis of Tefluthrin in various matrices using mass spectrometry-based methods.[2]
Table 1: General and Physical Properties of Tefluthrin and Tefluthrin-d5
| Property | Tefluthrin | Tefluthrin-d5 |
| IUPAC Name | rac-(2,3,5,6-Tetrafluoro-4-methylphenyl)methyl (1R,3R)-2,2-dimethyl-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]cyclopropane-1-carboxylate | (1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethylcyclopropanecarboxylic Acid (2,3,5,6-Tetrafluoro-4-(methyl-d3)-phenyl)methyl-d2 Ester |
| Synonyms | Force, Forza, PP993 | Tefluthrin-d5, Force (pesticide)-d5 |
| CAS Number | 79538-32-2 | Not available (unlabeled CAS is 79538-32-2)[3] |
| Molecular Formula | C₁₇H₁₄ClF₇O₂[1] | C₁₇H₉D₅ClF₇O₂[3] |
| Molecular Weight | 418.74 g/mol | 423.76 g/mol |
| Appearance | Colorless solid | Not explicitly stated, expected to be a colorless or white solid |
| Melting Point | 44.6 °C | Not explicitly measured, expected to be very similar to Tefluthrin |
| Boiling Point | 156 °C at 1 mmHg | Not explicitly measured, expected to be very similar to Tefluthrin |
| Solubility in water | 0.02 mg/L | Not explicitly measured, expected to be very similar to Tefluthrin |
| Solubility in organic solvents | >500 g/L in acetone, hexane, toluene | Not explicitly measured, expected to be very similar to Tefluthrin |
| Vapor Pressure | 8.4 mPa at 20 °C | Not explicitly measured, expected to be very similar to Tefluthrin |
| log P (Octanol-water partition coefficient) | 6.4 | Not explicitly measured, expected to be very similar to Tefluthrin |
Chemical Properties and Stability
Tefluthrin is known for its effectiveness against soil pests due to its relatively high volatility compared to other pyrethroids, allowing it to move through the soil as a vapor. Tefluthrin-d5 is expected to share similar chemical reactivity and stability profiles with its non-deuterated counterpart. Pyrethroids, in general, are susceptible to hydrolysis, particularly under alkaline conditions.
Mechanism of Action
The primary mechanism of action for pyrethroid insecticides, including Tefluthrin, involves the disruption of the nervous system of insects. They act as fast-acting axonic excitotoxins by targeting voltage-gated sodium channels. Tefluthrin binds to the α-subunit of these channels, which forms the pore, and modifies their function by blocking inactivation and slowing deactivation. This leads to prolonged sodium influx, repetitive neuronal firing, and eventual paralysis and death of the insect.
Metabolism
In mammals, Tefluthrin undergoes metabolic detoxification primarily in the liver through two main phases. Phase I metabolism involves hydrolysis of the ester linkage and oxidation. The ester bond is cleaved to form cyclopropane acid and 4-methylbenzyl alcohol moieties, which can then be further oxidized. In Phase II, the metabolites from Phase I are conjugated, for instance, with glucuronic acid, to increase their water solubility and facilitate their excretion from the body.
Experimental Protocols
Tefluthrin-d5 is primarily used as an internal standard in analytical methods for the quantification of Tefluthrin. The most common analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).
General Protocol for Tefluthrin Analysis in Soil using GC-MS
This protocol is a generalized procedure based on established methods for pyrethroid analysis in soil.
1. Sample Preparation and Extraction:
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Weigh a homogenized soil sample (e.g., 10-20 g) into a centrifuge tube.
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Spike the sample with a known concentration of Tefluthrin-d5 internal standard solution.
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Add an appropriate extraction solvent (e.g., acetonitrile or a mixture of dichloromethane and acetone).
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Vortex or shake vigorously for a specified time (e.g., 30 minutes).
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Centrifuge the sample to separate the solid and liquid phases.
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Collect the supernatant (the solvent extract).
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Repeat the extraction process on the soil pellet for exhaustive extraction.
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Combine the supernatants.
2. Extract Cleanup (if necessary):
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For complex matrices, a cleanup step may be required to remove interfering compounds. This can be achieved using Solid Phase Extraction (SPE) with a suitable sorbent (e.g., silica, Florisil).
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Condition the SPE cartridge with the appropriate solvents.
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Load the sample extract onto the cartridge.
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Wash the cartridge to remove interferences.
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Elute the analyte of interest (Tefluthrin and Tefluthrin-d5) with a suitable elution solvent.
3. Concentration and Solvent Exchange:
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Evaporate the solvent from the extract under a gentle stream of nitrogen.
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Reconstitute the residue in a small, known volume of a solvent suitable for GC-MS analysis (e.g., isooctane).
4. GC-MS Analysis:
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Gas Chromatograph (GC) Conditions:
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Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
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Injector Temperature: Typically 250-280 °C.
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Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 80 °C), hold for a short period, then ramp up to a higher temperature (e.g., 300 °C).
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for halogenated compounds like Tefluthrin.
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Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both Tefluthrin and Tefluthrin-d5.
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Quantification: Create a calibration curve using standards of Tefluthrin of known concentrations, each containing the same fixed concentration of the Tefluthrin-d5 internal standard. The concentration of Tefluthrin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Determination of Isotopic Purity
While commercial suppliers often state a chemical purity of >95% by HPLC for Tefluthrin-d5, the isotopic purity is a critical parameter. This can be determined using high-resolution mass spectrometry.
Protocol Outline:
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Prepare a solution of the Tefluthrin-d5 standard.
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Infuse the solution directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
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Acquire the full scan mass spectrum in the region of the molecular ion.
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Determine the relative abundances of the molecular ions corresponding to the d0, d1, d2, d3, d4, and d5 isotopologues.
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Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues.
Safety and Handling
Tefluthrin is classified as a toxic substance. The safety data for Tefluthrin should be considered applicable to Tefluthrin-d5.
Table 2: Hazard Information for Tefluthrin
| Hazard | Description |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. |
Handling Precautions:
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Use only in a well-ventilated area or with appropriate respiratory protection.
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Wear protective gloves, protective clothing, and eye/face protection.
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Do not eat, drink, or smoke when using this product.
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Wash hands thoroughly after handling.
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Avoid release to the environment.
First Aid Measures:
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If Swallowed: Immediately call a poison center or doctor.
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If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing.
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If in Eyes: Rinse cautiously with water for several minutes.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tefluthrin-d5 is an essential analytical tool for the accurate quantification of Tefluthrin in various environmental and biological matrices. Its physical and chemical properties are nearly identical to its non-deuterated analog, making it an excellent internal standard. Understanding its mechanism of action, metabolic fate, and proper analytical procedures is crucial for its effective and safe use in a research setting. This guide provides a foundational understanding of these aspects to support the work of researchers, scientists, and drug development professionals.
